6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid
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Overview
Description
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . It is also known by its IUPAC name, 6-[(trifluoromethoxy)methyl]nicotinic acid . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 6-[(trifluoromethoxy)methyl]pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 6-chloronicotinic acid with trifluoromethanol in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-(trifluoromethyl)pyridine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
6-(trifluoromethoxy)pyridine-3-ol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different applications and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-(trifluoromethoxymethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYEVSTPVIJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)COC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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